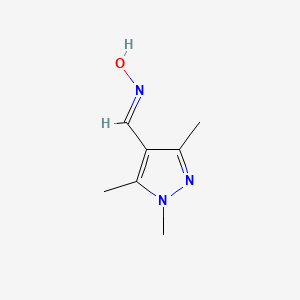
1,3,5-三甲基-1H-吡唑-4-甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (also known as TMPO) is a small molecule that has been studied for its potential use in scientific research. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh). This molecule has been used in both in vitro and in vivo studies to investigate the physiological and biochemical effects of AChE inhibition.
科学研究应用
Sonogashira 型交叉偶联反应
- 有机合成中的应用:5-氯-1-苯基-1H-吡唑-4-甲醛在 Sonogashira 型交叉偶联反应中用于生产 5-炔基-1H-吡唑-4-甲醛,证明了该前体在合成复杂吡唑衍生物中的用途。这些反应导致了 1-苯基吡唑并[4,3-c]吡啶及其氧化物的产生,展示了该化学物质在形成具有进一步化学转化潜力的杂环化合物中的作用 (Vilkauskaitė、Šačkus 和 Holzer,2011)。
合成与结构分析
- 化学转化和构型分析:涉及 1-烷基-1H-吡唑-4-甲醛肟的研究集中在它们与乙酸酐反应生成腈,这是醛肟反式异构体的典型转化。X 射线分析有助于明确确定这些化合物的反式构型,为理解其结构性质提供了基础 (Attaryan 等,2012)。
新型杂环化合物
- 氧杂硒烯烷的产生:吡唑甲醛与 2-硒基-1-乙醇在特定条件下的反应导致了 2-(吡唑-4-基)-1,3-氧杂硒烯烷的合成,突出了这些化学物质形成具有药用化学和材料科学潜在应用的新型杂环化合物的可能性 (Papernaya 等,2015)。
抗菌活性
- 生物应用:一些 3-芳基-1-苯基-1H-吡唑-4-甲醛的衍生物已被合成并评估其抗菌活性,对各种细菌和真菌菌株表现出显着的抑制作用。这表明基于这些化学框架开发新的抗菌剂的潜力 (Ramadan、Sharshira、El Sokkary 和 Morsy,2018)。
抗氧化和抗炎活性
- 潜在治疗应用:1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物的合成及其抗氧化和抗炎活性的评估突出了另一个应用领域。其中一些化合物表现出显着的活性,表明它们在开发与氧化应激和炎症相关的疾病的疗法中具有潜力 (Sudha、Subbaiah 和 Mahalakshmi,2021)。
作用机制
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
A study on a similar compound, 1,3,5-trimethyl-1h-pyrazole-4-carbaldehyde, showed that it reacts with 2-mercaptoethanol to form 2-(pyrazol-4-yl)-1,3-oxathiolane structures
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways depend on the specific substitutions on the pyrazole ring .
Result of Action
Pyrazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it affects.
生化分析
Biochemical Properties
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells .
Additionally, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can form complexes with metal ions, which can further affect its biochemical properties. The binding of this compound to metal ions can alter its reactivity and stability, making it a versatile tool for studying metal-dependent biochemical processes .
Cellular Effects
The effects of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis .
Moreover, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can impact gene expression by acting as a transcriptional regulator. It can bind to specific transcription factors, thereby influencing the transcription of genes involved in stress responses, metabolism, and cell cycle regulation . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and transcription factors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved .
Furthermore, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can induce changes in gene expression by modulating the activity of transcription factors. This can lead to alterations in the transcription of genes involved in various cellular processes, such as stress responses, metabolism, and cell cycle regulation . The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism of action, as these complexes can influence the compound’s reactivity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . The degradation products of this compound can also have distinct biochemical properties, which can further influence its effects on cellular function .
Long-term studies have shown that 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime can have lasting effects on cellular function, particularly in terms of gene expression and metabolic regulation . These effects can persist even after the compound has been removed from the experimental system, indicating that it can induce long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing stress responses and improving metabolic regulation . At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity .
Metabolic Pathways
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism . This compound can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within different subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOWWYYKPERBT-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

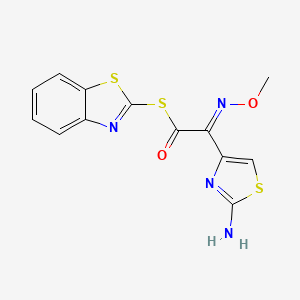
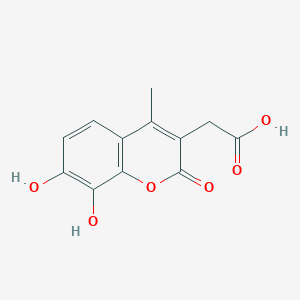
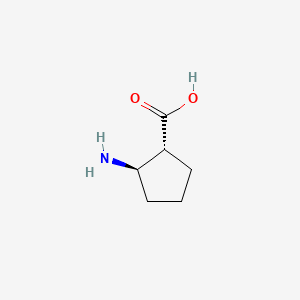
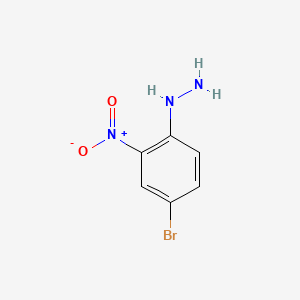
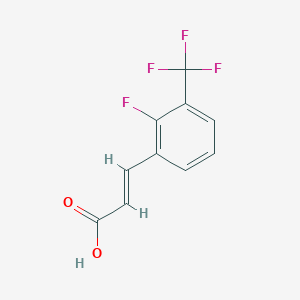
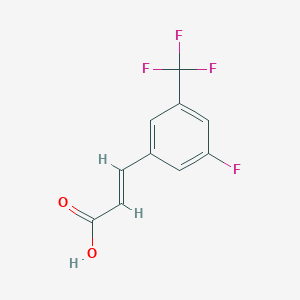


![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

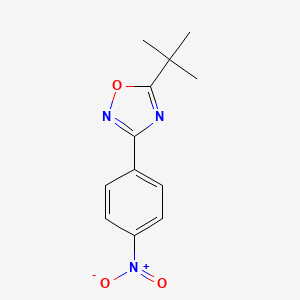
![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
